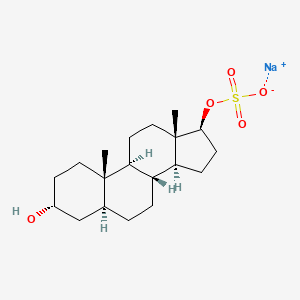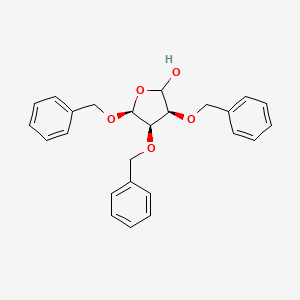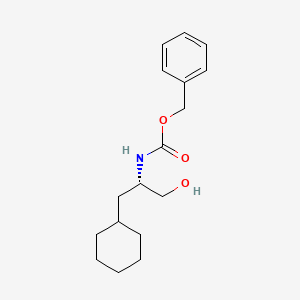
5-Bromo-6-(2-nitro-1-propen-1-yl)-1,3-benzodioxole
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
5-Bromo-6-(2-nitro-1-propen-1-yl)-1,3-benzodioxole (BNP) is an organic compound with a wide range of possible applications in the fields of chemistry, biology, and medicine. BNP is a heterocyclic aromatic compound, which consists of a benzene ring with a bromo substituent and a nitro group on the 6th position. BNP has been studied extensively for its potential use in a variety of applications, including synthesis of other compounds, drug discovery, and the development of new materials.
作用機序
The mechanism of action of 5-Bromo-6-(2-nitro-1-propen-1-yl)-1,3-benzodioxole is not yet fully understood. It is believed that 5-Bromo-6-(2-nitro-1-propen-1-yl)-1,3-benzodioxole acts as an inhibitor of certain enzymes, which can affect the biochemical and physiological processes of cells and organisms. 5-Bromo-6-(2-nitro-1-propen-1-yl)-1,3-benzodioxole has also been found to interact with certain proteins, which may affect the activity of these proteins and their downstream effects.
Biochemical and Physiological Effects
5-Bromo-6-(2-nitro-1-propen-1-yl)-1,3-benzodioxole has been found to have a variety of biochemical and physiological effects. 5-Bromo-6-(2-nitro-1-propen-1-yl)-1,3-benzodioxole has been found to inhibit certain enzymes, which can affect the biochemical and physiological processes of cells and organisms. 5-Bromo-6-(2-nitro-1-propen-1-yl)-1,3-benzodioxole has also been found to interact with certain proteins, which may affect the activity of these proteins and their downstream effects. 5-Bromo-6-(2-nitro-1-propen-1-yl)-1,3-benzodioxole has also been found to affect the expression of certain genes, which can lead to changes in the behavior of cells and organisms.
実験室実験の利点と制限
5-Bromo-6-(2-nitro-1-propen-1-yl)-1,3-benzodioxole has several advantages and limitations for laboratory experiments. 5-Bromo-6-(2-nitro-1-propen-1-yl)-1,3-benzodioxole is relatively easy to synthesize, and it is stable and non-toxic, which makes it suitable for use in a variety of laboratory experiments. However, 5-Bromo-6-(2-nitro-1-propen-1-yl)-1,3-benzodioxole is not water-soluble, which can limit its use in certain experiments. Additionally, the mechanism of action of 5-Bromo-6-(2-nitro-1-propen-1-yl)-1,3-benzodioxole is not yet fully understood, which can limit its use in certain experiments.
将来の方向性
The potential applications of 5-Bromo-6-(2-nitro-1-propen-1-yl)-1,3-benzodioxole are vast, and there are many potential future directions for research. 5-Bromo-6-(2-nitro-1-propen-1-yl)-1,3-benzodioxole could be further studied for its potential use in drug discovery and development, as well as in the development of new materials. 5-Bromo-6-(2-nitro-1-propen-1-yl)-1,3-benzodioxole could also be studied further to better understand its mechanism of action and biochemical and physiological effects. Additionally, 5-Bromo-6-(2-nitro-1-propen-1-yl)-1,3-benzodioxole could be studied for its potential use in the synthesis of other compounds and in the study of biochemical and physiological processes.
合成法
5-Bromo-6-(2-nitro-1-propen-1-yl)-1,3-benzodioxole can be synthesized through a variety of methods, including chemical synthesis and enzymatic synthesis. Chemical synthesis involves the use of a variety of reagents, such as bromine and nitric acid, to create the desired product. Enzymatic synthesis involves the use of enzymes to catalyze the reaction, which can be more efficient and cost-effective than chemical synthesis.
科学的研究の応用
5-Bromo-6-(2-nitro-1-propen-1-yl)-1,3-benzodioxole has been studied extensively for its potential use in a variety of scientific research applications. 5-Bromo-6-(2-nitro-1-propen-1-yl)-1,3-benzodioxole has been used in the synthesis of other compounds, including drugs, and as a potential tool for drug discovery and development. 5-Bromo-6-(2-nitro-1-propen-1-yl)-1,3-benzodioxole has also been studied for its potential use in the development of new materials, as well as in the study of biochemical and physiological processes.
特性
| { "Design of the Synthesis Pathway": "The synthesis pathway for 5-Bromo-6-(2-nitro-1-propen-1-yl)-1,3-benzodioxole involves the reaction of 5-Bromo-1,3-benzodioxole with 2-nitropropene in the presence of a base.", "Starting Materials": [ "5-Bromo-1,3-benzodioxole", "2-nitropropene", "Base (e.g. sodium hydroxide)" ], "Reaction": [ "Add 5-Bromo-1,3-benzodioxole to a reaction flask", "Add 2-nitropropene to the reaction flask", "Add base to the reaction flask", "Heat the reaction mixture to a suitable temperature and stir for a specific time period", "Cool the reaction mixture and extract the product using a suitable solvent", "Purify the product using column chromatography or recrystallization" ] } | |
CAS番号 |
37162-74-6 |
製品名 |
5-Bromo-6-(2-nitro-1-propen-1-yl)-1,3-benzodioxole |
分子式 |
C₁₀H₈BrNO₄ |
分子量 |
286.08 |
同義語 |
NSC 257439 |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。





![D-Glucose, 2-deoxy-2-[[1-oxo-3-[(1-oxo-9-phenylnonyl)oxy]tetradecyl]amino]-, 3-benzenenonanoate 4-(hydrogen sulfate), (S)-](/img/structure/B1141716.png)
![(2S)-2-amino-5-oxo-5-[(2R,3S,4R,5R)-3,4,5,6-tetrahydroxy-1-oxohexan-2-yl]oxypentanoic acid](/img/structure/B1141718.png)
![(4E)-3-Oxo-4-[(1,1,3-trimethylbenzo[e]indol-3-ium-2-yl)methylidene]-2-[(E)-(1,1,3-trimethylbenzo[e]indol-2-ylidene)methyl]cyclobuten-1-olate](/img/structure/B1141719.png)


